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Compound of Interest

Compound Name: 2-Oxa-8-azaspiro[4.5]decane

Cat. No.: B086222 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Oxaspiro and Azaspiro Scaffolds with Supporting Experimental Data.

The strategic incorporation of spirocyclic systems into molecular scaffolds has become a

prominent approach in modern drug discovery. These conformationally restricted three-

dimensional structures offer a unique avenue to explore chemical space, often leading to

compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Among

the diverse range of spirocyclic frameworks, oxaspiro and azaspiro compounds, which feature

a spiro-fused oxygen- or nitrogen-containing ring, respectively, have garnered significant

attention due to their broad spectrum of biological activities. This guide provides a comparative

overview of the anticancer and neuroprotective properties of these two important classes of

heterocyclic compounds, supported by quantitative data, detailed experimental protocols, and

visualizations of key signaling pathways.

I. Comparative Anticancer Activity
A compelling body of evidence highlights the potential of both oxaspiro and azaspiro

derivatives as potent anticancer agents. Direct comparative studies have demonstrated that

subtle structural modifications, such as the replacement of a heteroatom in the spirocyclic core,

can significantly influence cytotoxic activity.

A notable study directly compared a series of oxaspiro[1][2]trienones and azaspiro[1]

[2]trienones for their anticancer properties against a panel of human cancer cell lines. The

results, summarized in the table below, indicate that both scaffolds can be tailored to exhibit
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potent growth inhibitory effects, with some derivatives showing activity in the low micromolar

range.[3]

Data Presentation: In Vitro Anticancer Activity of
Oxaspiro and Azaspiro Derivatives
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Compound
Class

Specific
Compound/De
rivative

Cancer Cell
Line

Activity
(GI₅₀/IC₅₀, µM)

Reference

Oxaspiro
Oxaspiro[1]

[2]trienone 9b
MCF-7 (Breast) < 2 [3]

Oxaspiro[1]

[2]trienone 9e
MCF-7 (Breast) < 2 [3]

1-Oxa-4-

azaspironenone

6d

A549 (Lung) 0.26 [4]

1-Oxa-4-

azaspironenone

8d

MDA-MB-231

(Breast)
0.10 [4]

1-Oxa-4-

azaspironenone

6b

HeLa (Cervical) 0.18 [4]

4-(Aromatic

Sulfonyl)-1-oxa-

4-

azaspiro[4.5]dec

a-6,9-dien-8-one

7j

A549 (Lung) 0.17 [5]

4-(Aromatic

Sulfonyl)-1-oxa-

4-

azaspiro[4.5]dec

a-6,9-dien-8-one

7j

MDA-MB-231

(Breast)
0.05 [5]

4-(Aromatic

Sulfonyl)-1-oxa-

4-

azaspiro[4.5]dec

HeLa (Cervical) 0.07 [5]
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a-6,9-dien-8-one

7j

Azaspiro
Azaspiro[1]

[2]trienone
MCF-7 (Breast) < 2 [3]

Spiro[pyrrolidine-

3, 3´-oxindole]
MCF-7 (Breast) ~0.024 - 0.5 [1]

3-

Azaspiro[bicyclo[

3.1.0]hexane-

2,5′-pyrimidine]

4e

HeLa (Cervical) 4.2 - 24.1 [6][7]

3-

Azaspiro[bicyclo[

3.1.0]hexane-

2,5′-pyrimidine]

4e

CT26 (Colon) 4.2 - 24.1 [6][7]

Mechanism of Anticancer Action: Induction of Apoptosis via p53 and Mitochondrial Pathways

Further mechanistic studies on representative oxa/azaspiro[1][2]trienones have revealed that

their anticancer activity is mediated through the induction of apoptosis.[3] These compounds

were found to arrest the cell cycle in the G0/G1 phase and trigger mitochondria-mediated

apoptosis.[3] This process is characterized by the disruption of the mitochondrial membrane

potential, generation of reactive oxygen species (ROS), and activation of caspase-9.[3]

Furthermore, Western blot analysis has shown that these compounds modulate key proteins in

the p53 signaling pathway. They up-regulate the expression of p53, p21, and the pro-apoptotic

protein Bax, while down-regulating the anti-apoptotic protein Bcl-2.[3] The activation of the p53

pathway is a critical event in cancer therapy, as it can lead to cell cycle arrest, allowing for DNA

repair, or induce apoptosis in cells with irreparable damage.[8]
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Anticancer signaling pathway of oxa/azaspiro compounds.

II. Comparative Neuroprotective Activity
While direct comparative studies on the neuroprotective effects of oxaspiro and azaspiro

compounds are less common, existing research indicates that both scaffolds hold promise for

the development of novel neuroprotective agents. Their activity often involves the modulation of

key receptors in the central nervous system, such as sigma receptors.

Azaspiro Compounds as Neuroprotective Agents:

Derivatives of 2-azaspiro[4.4]nonane and azaspiro[4.5]decane have been investigated for their

interaction with sigma-1 (σ1) receptors.[9] The σ1 receptor is a chaperone protein located at

the endoplasmic reticulum-mitochondrion interface and is involved in regulating cellular stress

and calcium homeostasis.[3] Modulation of the σ1 receptor is a promising strategy for

neuroprotection in various neurodegenerative diseases. Certain azaspiro[4.5]decane

derivatives have shown significant activity as σ1 receptor ligands.[9]

Oxaspiro Compounds in Neuroprotection:
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Research has also demonstrated the potential of oxaspiro compounds in this therapeutic area.

For instance, a series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and

evaluated as selective σ1 receptor ligands, exhibiting nanomolar affinity.[4] This highlights that

both oxaspiro and azaspiro cores can be effectively utilized to design potent ligands for

neuroprotective targets.

Data Presentation: Receptor Binding Affinity of Oxaspiro
and Azaspiro Derivatives

Compound
Class

Specific
Compound/De
rivative

Target
Activity (Kᵢ,
nM)

Reference

Oxaspiro

1-Oxa-8-

azaspiro[4.5]dec

ane derivative

σ₁ Receptor 0.47 - 12.1 [4]

Azaspiro

2,7-

Diazaspiro[4.4]n

onane derivative

σ₁ Receptor Data available [3]

Azaspiro[4.5]dec

ane derivative
σ₁ Receptor Data available [9]

Mechanism of Neuroprotection: Modulation of Sigma-1 Receptor Signaling

Agonism at the σ1 receptor by compounds such as azaspiro derivatives can initiate a signaling

cascade that promotes neuronal survival. By binding to the σ1 receptor, these compounds can

modulate calcium signaling between the endoplasmic reticulum and mitochondria, reduce

oxidative stress, and inhibit apoptotic pathways, thereby conferring neuroprotection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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